molecular formula C13H9Cl3FNO B5812684 2,4-Dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol

2,4-Dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol

Cat. No.: B5812684
M. Wt: 320.6 g/mol
InChI Key: QDVAOILRXGKAKR-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol is a complex organic compound with the molecular formula C13H9Cl3FNO. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a phenolic group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorophenol with 3-chloro-4-fluoroaniline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may result in the removal of halogen atoms or the conversion of the phenolic group to a hydroxyl group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

2,4-Dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.

    Medicine: Research is conducted to explore its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[(3-chloro-4-fluoroanilino)methyl]phenol
  • 2,4-Dichloro-6-[(4-chlorophenylimino)methyl]phenol
  • 2,4-Dichloro-6-[(3-chloro-4-methylphenylimino)methyl]phenol

Uniqueness

2,4-Dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with a phenolic group makes it distinct from other similar compounds.

Properties

IUPAC Name

2,4-dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3FNO/c14-8-3-7(13(19)11(16)4-8)6-18-9-1-2-12(17)10(15)5-9/h1-5,18-19H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVAOILRXGKAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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